molecular formula C7H6INS B026590 3-Iodothiobenzamide CAS No. 106748-26-9

3-Iodothiobenzamide

Cat. No. B026590
CAS RN: 106748-26-9
M. Wt: 263.1 g/mol
InChI Key: AKDKWPJNKCULKS-UHFFFAOYSA-N
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Description

3-Iodothiobenzamide (3-ITB) is a compound belonging to the class of thiobenzamides, which are derivatives of benzamide containing a sulfur atom in the amide group. It is a colorless, crystalline solid that is soluble in water and organic solvents. 3-ITB has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug delivery and drug targeting.

Scientific Research Applications

Metabolic Syndrome and Obesity

Studies have highlighted the potential of 3-Iodothyronamine (T1AM) and its derivatives in addressing metabolic syndrome and obesity. T1AM has been shown to impact energy metabolism significantly, with effects on genomic and non-genomic mechanisms. Its signaling actions profoundly affect metabolic processes, suggesting its utility in treating metabolic disturbances. This includes its potential in designing novel pharmacological agents targeting metabolic and neurodegenerative disorders (Rutigliano et al., 2020).

Modulation of Gene Expression

Research indicates that T1AM can modulate gene expression, particularly affecting lipid metabolism and body weight. Chronic treatment with T1AM in rats resulted in significant transcriptional effects in adipose tissue and liver, stimulating lipolysis and beta-oxidation while inhibiting adipogenesis. This suggests T1AM's role in cholesterol homeostasis and its potential as a lipolytic agent, with implications for clinical use in obesity and dyslipidemia (Mariotti et al., 2014).

Neurological and Metabolic Actions

T1AM has been identified as a rapid modulator of metabolism and behavior in rodents, suggesting its multifaceted role in physiological and pathophysiological processes. The compound interacts with trace amine-associated receptor 1 (TAAR1) and possibly other receptors, impacting metabolic rate, glucose catabolism, and insulin secretion. Its effects on the central nervous system also highlight its potential as a neuromodulator, affecting learning, memory, and pain threshold, underscoring its significance in thyroid hormone signaling and potential therapeutic roles (Zucchi et al., 2014).

Cellular Metabolic Reprogramming

Further research into T1AM and its analogs, like SG-2, shows their capacity to drive cellular metabolic reprogramming. Studies on mouse adipocytes and liver cells indicate that these compounds can decrease lipid accumulation and increase lipolytic activity through mechanisms involving the AMPK/ACC signaling pathways. This reprogramming is associated with significant metabolic shifts and weight loss, pointing to their potential in treating metabolic disorders (Rogowski et al., 2019).

Ethical and Scientific Considerations in Research

It's crucial to address the ethical and scientific considerations regarding the use of animals in research exploring the applications of compounds like 3-Iodothiobenzamide derivatives. The principles of Reduction, Refinement, and Replacement (3Rs) serve as a robust framework for minimizing animal use and suffering while supporting high-quality science. These principles encourage the development of new research models and approaches that reduce reliance on animal use, improve welfare, and enhance scientific value (Ferdowsian & Beck, 2011).

Safety and Hazards

The safety data sheet for 3-Iodothiobenzamide indicates that it may cause an allergic skin reaction and serious eye irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-iodobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDKWPJNKCULKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374771
Record name 3-Iodothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106748-26-9
Record name 3-Iodothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106748-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-iodobenzamide (500 mg, 2.0 mmol) in toluene (5 mL) was treated with Lawesson's reagent (404 mg, 1 mmol) and the mixture heated at reflux for 16 hours. After cooling, silica gel chromatography afforded 260 mg (99% yield) of 3-iodothiobenzamide, as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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